molecular formula C25H26N2O5S B2431101 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 402947-67-5

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2431101
CAS No.: 402947-67-5
M. Wt: 466.55
InChI Key: FIQXWFSYRDBELF-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a tosyl group attached to a dihydropyrazole ring. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-17-9-12-19(13-10-17)33(28,29)27-22(20-7-5-6-8-23(20)30-2)16-21(26-27)18-11-14-24(31-3)25(15-18)32-4/h5-15,22H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQXWFSYRDBELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the tosyl group: The tosyl group can be introduced by reacting the intermediate compound with tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
  • 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
  • 3-(3,4-dimethoxyphenyl)-5-(2,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

3-(3,4-Dimethoxyphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse sources.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with substituted phenyl compounds. The tosyl group serves as a leaving group that enhances the electrophilic character of the pyrazole ring, facilitating further reactions.

General Synthesis Procedure:

  • Reactants :
    • 3,4-dimethoxyphenyl hydrazine
    • 2-methoxyphenyl ketone
    • Tosyl chloride
  • Reaction Conditions :
    • Solvent: DMSO or other polar aprotic solvents
    • Temperature: Microwave-assisted synthesis at 100 °C for optimal yield
  • Characterization :
    • NMR and mass spectrometry are employed for structural confirmation.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A derivative with a similar structure was tested against MCF-7 breast cancer cells, yielding an IC₅₀ value of 0.08 μM, indicating potent antiproliferative activity .
CompoundIC₅₀ (μM)Target
C50.07EGFR
C50.08MCF-7

The mechanism by which these compounds exert their anticancer effects often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. Molecular docking studies suggest that these compounds bind effectively to the active site of EGFR, disrupting its function and leading to reduced cell proliferation .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features:

  • Substituents on the Phenyl Rings : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to target proteins.
  • Tosyl Group : This group not only aids in synthesis but also influences the electronic properties of the molecule, impacting its biological activity.

Summary of Findings

Numerous studies highlight the potential of pyrazole derivatives as anticancer agents:

  • Antitumor Activity : Significant inhibition observed in various cancer cell lines.
  • EGFR Inhibition : Comparable efficacy to established drugs like erlotinib.
  • Diverse Applications : Potential for further development as therapeutic agents in oncology.

Q & A

Basic: What are the common synthetic routes for preparing this pyrazole derivative, and what reaction conditions are critical for high yield?

Answer:
The synthesis typically involves a multi-step approach:

Claisen-Schmidt Condensation: A ketone (e.g., 3,4-dimethoxyacetophenone) reacts with an aldehyde (e.g., 2-methoxybenzaldehyde) under basic conditions to form a chalcone intermediate.

Cyclization with Hydrazine: The chalcone undergoes cyclization using hydrazine hydrate in refluxing ethanol or acetic acid to form the pyrazoline core .

Tosylation: The pyrazoline nitrogen is functionalized with tosyl chloride in the presence of a base (e.g., triethylamine) to introduce the tosyl group .

Critical Conditions:

  • Solvent Choice: Ethanol or glacial acetic acid for cyclization (ensures solubility and reaction efficiency) .
  • Temperature: Reflux (~80–100°C) for 6–8 hours to complete cyclization .
  • Purification: Recrystallization from DMF-EtOH (1:1) mixtures improves purity .

Advanced: How can computational methods like DFT predict electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • Molecular Geometry: Optimized bond lengths and angles compared to X-ray crystallography data (e.g., C–N bond lengths: ~1.35–1.40 Å) .
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5–5.0 eV) indicate charge-transfer capabilities and reactivity .
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., electron-rich methoxy groups vs. electron-deficient pyrazole ring) .

Methodology:

  • Use software like Gaussian or ORCA with B3LYP/6-311G(d,p) basis sets.
  • Validate computational models against experimental spectroscopic data (e.g., NMR, IR) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

NMR Spectroscopy:

  • ¹H NMR: Methoxy protons appear as singlets (~δ 3.8–4.0 ppm). Pyrazole protons show splitting due to diastereotopicity (δ 3.2–5.5 ppm) .
  • ¹³C NMR: Tosyl group carbons resonate at δ 125–145 ppm (aromatic) and δ 21 ppm (methyl) .

IR Spectroscopy: Stretching vibrations for C=O (tosyl, ~1680 cm⁻¹) and N–H (~3200 cm⁻¹) confirm functional groups .

X-ray Crystallography: Resolves stereochemistry and crystal packing (e.g., dihedral angles between aromatic rings: 15–25°) .

Advanced: How can researchers resolve contradictions in reported biological activities of similar pyrazole derivatives?

Answer:
Strategies:

  • Dose-Response Studies: Test compounds across a concentration range (e.g., 1–100 µM) to identify activity thresholds .
  • Structural Analog Comparison: Replace substituents (e.g., methoxy → chloro) to isolate activity contributors .
  • Assay Validation: Use orthogonal assays (e.g., antimicrobial disk diffusion + MIC measurements) to confirm results .

Example: If one study reports antifungal activity while another does not, differences in fungal strains or compound purity (e.g., recrystallization vs. crude product) must be evaluated .

Advanced: How do substituent variations impact crystal packing and intermolecular interactions?

Answer:
Key Findings from X-ray Studies:

SubstituentIntermolecular InteractionImpact on PackingReference
Methoxy (3,4-di-)C–H···O hydrogen bondsStabilizes layered structures
Tosyl (SO₂)π-π stackingEnhances rigidity
Chloro (vs. methoxy)Halogen bondingAlters solubility

Methodology:

  • Compare crystal structures of analogs using Mercury software.
  • Analyze Hirshfeld surfaces to quantify interaction types (e.g., % contribution of H-bonds vs. van der Waals) .

Basic: What purification methods are recommended for isolating this compound from by-products?

Answer:

  • Recrystallization: Use DMF-EtOH (1:1) or ethyl acetate/hexane mixtures to remove unreacted starting materials .
  • Column Chromatography: Employ silica gel with gradient elution (e.g., hexane → ethyl acetate) for complex mixtures .
  • TLC Monitoring: Use mobile phases like chloroform:methanol (9:1) to track reaction progress .

Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?

Answer:
Approach:

Substituent Modification:

  • Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., -Cl) to assess antimicrobial potency .
  • Vary tosyl group with benzoyl or acetyl to study steric effects .

Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Validation: Compare experimental IC₅₀ values with computational binding scores .

Table 1: Key Structural Parameters from X-ray Studies

ParameterValue (Å/°)Compound AnalogueReference
C–N Bond Length1.38 ÅSimilar pyrazole-tosyl
Dihedral Angle (Ar–Ar)22.5°3,4-Dimethoxyphenyl group
H-bond Distance (C–H···O)2.85 ÅMethoxy interaction

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